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Introduction
The tumor microenvironment (TME) is a complex and dynamic milieu composed of cancer

cells, stromal cells, immune cells, and the extracellular matrix. Among the immune cells, tumor-

associated macrophages (TAMs) are a major component and play a crucial role in tumor

progression, metastasis, and response to therapies.[1][2][3] The human monocytic leukemia

cell line, THP-1, is a widely used model to study the interaction between macrophages and

cancer cells. THP-1 cells can be differentiated into macrophage-like cells with distinct

phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 subtypes, which

allows for the investigation of their specific roles in the TME.[4][5][6] This document provides

detailed protocols for the co-culture of THP-1 cells with cancer cells, enabling the study of

cellular interactions, signaling pathways, and the evaluation of potential therapeutic agents.
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Co-culture
Method

Cancer Cell
Seeding
Density

THP-1 Seeding
Density/Ratio

Incubation
Time

Common
Cancer Cell
Lines

Direct Co-culture 1 x 10⁵ cells/mL
1:0.3

(Cancer:THP-1)
24 - 72 hours

Hep-2, RK33,

HCC1806, A549,

J82, TCCSUP

Indirect

(Transwell) Co-

culture

1 x 10⁵ cells/mL
1 x 10⁵ cells/mL

(in insert)
24 - 72 hours

Melanoma cell

lines, Breast

cancer cell lines

(e.g., MCF-7),

Bladder cancer

cell lines

Conditioned

Media
Varies

Supernatant from

THP-1 cultures
24 - 48 hours

Glioblastoma

(U87), Head and

Neck Squamous

Cell Carcinoma

(Cal27)

Experimental Protocols
Protocol 1: Culture and Maintenance of THP-1
Monocytes

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine

serum (FBS) and 1% penicillin-streptomycin.

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

Subculture: Split the cells every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x

10⁶ cells/mL. Do not allow the density to exceed 1 x 10⁶ cells/mL.

Protocol 2: Differentiation of THP-1 Monocytes into
Macrophages
This protocol describes the differentiation of THP-1 cells into M0, M1, and M2 macrophages.
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Seeding: Seed THP-1 cells in a culture plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL.

Differentiation to M0 Macrophages:

Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium at a final concentration

of 25-100 ng/mL.

Incubate for 48-72 hours. During this time, the cells will adhere to the plate and exhibit a

macrophage-like morphology.[7]

After incubation, gently aspirate the PMA-containing medium and wash the cells once with

fresh RPMI-1640 medium.

Add fresh, pre-warmed RPMI-1640 medium and allow the cells to rest for at least 24 hours

before proceeding with polarization or co-culture experiments. This resting period is crucial

for the cells to return to a resting state.[7]

Polarization to M1 Macrophages:

After the resting period, replace the medium with fresh RPMI-1640 containing 100 ng/mL

lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ).

Incubate for 48 hours.

Polarization to M2 Macrophages:

After the resting period, replace the medium with fresh RPMI-1640 containing 20 ng/mL

interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13).[7]

Incubate for 72 hours.

Protocol 3: Co-culture of Differentiated THP-1
Macrophages with Cancer Cells
This section details two common co-culture methods: direct and indirect (transwell).

A. Direct Co-culture

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.jove.com/t/62652/macrophage-differentiation-polarization-into-an-m2-like-phenotype
https://www.jove.com/t/62652/macrophage-differentiation-polarization-into-an-m2-like-phenotype
https://www.jove.com/t/62652/macrophage-differentiation-polarization-into-an-m2-like-phenotype
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell Seeding: Seed your cancer cell line of choice into a multi-well plate and allow

them to adhere overnight.

THP-1 Differentiation: In a separate plate, differentiate THP-1 cells to the desired

macrophage phenotype (M0, M1, or M2) as described in Protocol 2.

Co-culture Setup:

After differentiation and resting, detach the THP-1 derived macrophages using a gentle

cell scraper or a non-enzymatic cell dissociation solution.

Count the macrophages and add them to the wells containing the adhered cancer cells at

the desired ratio (e.g., 1:0.3 cancer cells to macrophages).[1]

Co-culture for 24-72 hours, depending on the experimental endpoint.

B. Indirect (Transwell) Co-culture

Cancer Cell Seeding: Seed the cancer cells in the lower chamber of a transwell plate.

THP-1 Seeding and Differentiation:

Seed THP-1 cells into the transwell insert (typically with a 0.4 µm pore size) at a density of

1 x 10⁵ cells/ml.[4]

Differentiate the THP-1 cells within the insert to the desired macrophage phenotype as

described in Protocol 2.[4]

Co-culture Assembly:

After the final wash of the differentiated macrophages, place the transwell insert containing

the macrophages into the well with the cancer cells.[4]

Add fresh culture medium to both the insert and the lower well.

Incubate for the desired co-culture period (e.g., 48 hours).[4]

Protocol 4: Analysis of Co-culture Experiments
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A variety of assays can be performed to analyze the effects of the co-culture.

Cytokine Analysis:

Collect the conditioned medium from the co-culture.

Centrifuge to remove any cells or debris.

Analyze the supernatant for cytokine levels (e.g., IL-6, IL-10, TNF-α) using Enzyme-Linked

Immunosorbent Assay (ELISA) or a multiplex cytokine array.[1][8][9][10]

Cell Migration and Invasion Assays:

Perform a wound-healing (scratch) assay or a transwell migration assay (using inserts with

a larger pore size, e.g., 8 µm) on the cancer cells after co-culture to assess changes in

migratory capacity.[2][11]

For invasion assays, coat the transwell membrane with a basement membrane extract like

Matrigel.[9]

Phagocytosis Assay:

Label the cancer cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye like

pHrodo Red).

Co-culture the labeled cancer cells with the differentiated THP-1 macrophages.

After the co-culture period, analyze the percentage of macrophages that have engulfed

the fluorescent cancer cells using flow cytometry or fluorescence microscopy.[12][13][14]

Gene and Protein Expression Analysis:

Harvest the cells from the co-culture (for direct co-culture, cell sorting may be necessary to

separate the two populations).

Analyze gene expression changes using quantitative real-time PCR (qRT-PCR).

Analyze protein expression levels by Western blotting or flow cytometry.
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Caption: Experimental workflow for THP-1 and cancer cell co-culture.
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Caption: Key signaling pathways in macrophage and cancer cell interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for THP-1 Co-culture
with Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611354#thp-1-co-culture-with-cancer-cells-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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